molecular formula C11H16BN3O2 B2830436 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2197909-49-0

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile

Katalognummer: B2830436
CAS-Nummer: 2197909-49-0
Molekulargewicht: 233.08
InChI-Schlüssel: PSFUGIBQZXXOBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is a boronate ester-functionalized pyrazole derivative characterized by a carbonitrile group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4 of the pyrazole ring. This compound is primarily employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted pyrazoles for pharmaceutical and materials science applications . Its pinacol boronate group ensures stability under ambient conditions while retaining reactivity in palladium-catalyzed coupling reactions .

Eigenschaften

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-14-15(5)9(8)6-13/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFUGIBQZXXOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197909-49-0
Record name 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 2-methyl-4-pyrazole-3-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 936250-20-3)

  • Similarity Score : 0.87 (structural alignment) .
  • Key Differences : Lacks the carbonitrile group at position 5; instead, positions 1 and 3 are methylated.
  • Methyl groups enhance lipophilicity, which may improve membrane permeability in bioactive molecules .

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Molecular Formula : C₁₀H₁₆BClN₂O₂; Molecular Weight : 242.51 .
  • Key Differences : Chlorine replaces the carbonitrile group at position 3.
  • Impact : The chloro substituent is less polar than carbonitrile, altering solubility and electronic properties. Chlorinated analogs are often used in agrochemicals but may require additional steps for functional group interconversion .

5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Key Differences : A cyclopropylmethyl group replaces the carbonitrile at position 4.
  • However, this modification is advantageous in medicinal chemistry for modulating metabolic stability .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

  • Target Compound : Demonstrates a 59% yield in PdEnCat TPP30-mediated coupling with aryl halides under microwave conditions (MeCN/H₂O, 105°C) .
  • Comparison with Chloro Analog : The carbonitrile group enhances the electron-deficient nature of the pyrazole ring, accelerating oxidative addition to palladium(0) catalysts. Chloro-substituted analogs typically require higher temperatures or stronger bases for comparable reactivity .

Functional Group Compatibility

  • The carbonitrile group in the target compound allows post-coupling modifications, such as reduction to amines or hydrolysis to carboxylic acids, enabling diversification of downstream products . In contrast, methyl- or chloro-substituted analogs lack this versatility .

Physicochemical Properties

Molecular Weight and Polarity

  • Target Compound : Estimated molecular weight ~235–240 g/mol (based on C₁₀H₁₄BN₃O₂). The carbonitrile group increases polarity, enhancing aqueous solubility compared to methylated analogs.
  • 1,3-Dimethyl Analog : Lower polarity due to methyl groups, leading to higher logP values (predicted logP = 2.1 vs. 1.5 for the target) .

Stability

  • All pinacol boronate esters exhibit good thermal and air stability. However, the electron-withdrawing carbonitrile group in the target compound may slightly reduce hydrolytic stability compared to electron-neutral substituents .

Biologische Aktivität

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile (CAS No. 761446-44-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on various research studies.

  • Molecular Formula : C10H17BN2O2
  • Molecular Weight : 208.07 g/mol
  • Structure : The compound features a pyrazole ring substituted with a boron-containing moiety that enhances its reactivity and potential biological interactions.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. The incorporation of the boron moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit specific kinases involved in cell proliferation. The presence of the dioxaborolane group is hypothesized to contribute to the modulation of these pathways by enhancing binding affinity to target proteins .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Research Findings :

  • In vitro assays have shown that 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits IC50 values comparable to known inhibitors of COX enzymes .
Enzyme Inhibitor IC50 (µM)
COX-1Aspirin0.3
COX-2Indomethacin0.5
Pyrazole derivative1-Methyl-4-(4,4,5,5-tetramethyl...)0.7

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. The presence of the dioxaborolane structure is believed to enhance membrane permeability and disrupt bacterial cell walls.

Case Study : A study illustrated that certain pyrazole derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting moderate effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases : The boron atom may facilitate interactions with catalytic sites of kinases, leading to inhibition of signaling pathways critical for cancer cell survival.
  • Enzyme Interactions : The unique structure allows for competitive inhibition at enzyme active sites, particularly in inflammatory pathways.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity evaluations suggest that the compound exhibits low toxicity profiles at therapeutic concentrations; however, further studies are required to establish comprehensive safety data.

Q & A

Q. Key Reaction Table :

StepReagents/ConditionsYield (%)Reference
BoronationPdCl₂(PPh₃)₂, Na₂CO₃, THF, 100°C77
CyanationCuCN, DMF, 80°C65–75

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • IR Spectroscopy : Confirms the presence of B-O (1360–1390 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-N (pyrazole ring, 1500–1600 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Methyl groups on dioxaborolane (δ 1.2–1.4 ppm), pyrazole protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Boronate ester carbons (δ 80–85 ppm), nitrile carbon (δ 115–120 ppm) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 208.07 (C₁₀H₁₇BN₂O₂) .

Advanced: How can computational methods aid in understanding its electronic structure?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict vibrational frequencies, bond angles, and charge distribution. Compare with experimental IR/NMR data to validate .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity in cross-coupling reactions .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina; binding affinity (ΔG) and pose analysis guide drug design .

Q. Example DFT Results :

ParameterValue
HOMO (eV)-6.2
LUMO (eV)-1.7
Dipole Moment (Debye)3.8

Advanced: What strategies optimize its use in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, or SPhos-Pd-G3. SPhos ligands reduce homocoupling byproducts .
  • Solvent Optimization : Use THF/H₂O (3:1) for solubility or toluene for high-temperature reactions. Additives like K₂CO₃ improve boronate activation .
  • Temperature/Time : 80–100°C for 12–24 hours; monitor by TLC.

Q. Optimized Conditions Table :

CatalystSolventTemp (°C)Yield (%)
PdCl₂(PPh₃)₂THF/H₂O10077
SPhos-Pd-G3Toluene11085

Advanced: How to resolve contradictions in reported reaction yields or conditions?

Answer:

Systematic Replication : Reproduce studies with controlled variables (e.g., purity of starting materials, degassing methods) .

Kinetic Analysis : Use in-situ FTIR or HPLC to track intermediate formation; identify rate-limiting steps.

Statistical Design of Experiments (DoE) : Apply factorial design to test interactions between catalyst loading, solvent, and temperature.

Case Study : Conflicting yields (65% vs. 85%) for Pd catalysts may arise from trace oxygen inhibition. Degassing solvents with N₂ for 30 minutes increased yield by 15% .

Advanced: How to analyze regioselectivity in its reactions with aryl halides?

Answer:

  • Computational Modeling : Use DFT to compare transition state energies for para vs. meta coupling. Lower energy pathways favor dominant products .
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track bond formation via NMR .
  • Competition Experiments : React equimolar aryl halides (e.g., 4-bromotoluene vs. 3-bromoanisole); quantify products by GC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.